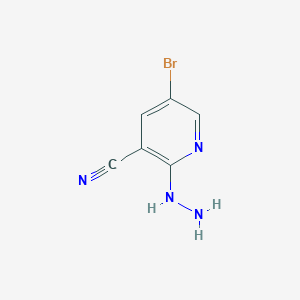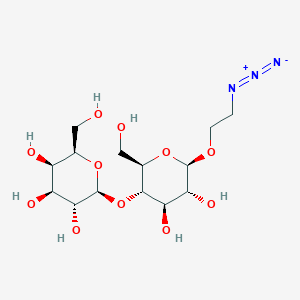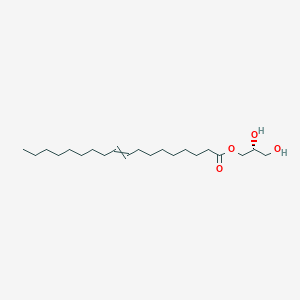
(2R)-2,3-dihydroxypropyl octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,3-dihydroxypropyl octadec-9-enoate is an organic compound with the molecular formula C21H40O4. It is an ester formed from the reaction between a fatty acid and a glycerol derivative. This compound is known for its unique chemical structure, which includes a long hydrocarbon chain with a double bond and a glycerol backbone with two hydroxyl groups. It is commonly found in various natural oils and fats and has significant applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-dihydroxypropyl octadec-9-enoate typically involves the esterification of oleic acid with glycerol. The reaction is usually catalyzed by an acid or base catalyst. The process can be carried out under reflux conditions to ensure complete reaction. The reaction equation is as follows:
Oleic Acid+Glycerol→(2R)-2,3-dihydroxypropyl octadec-9-enoate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often use immobilized enzymes as catalysts to enhance the reaction rate and yield. The use of biocatalysts also allows for milder reaction conditions, reducing energy consumption and improving the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2,3-dihydroxypropyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups in the glycerol backbone can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
(2R)-2,3-dihydroxypropyl octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and transesterification reactions.
Biology: It serves as a substrate for enzyme studies, particularly those involving lipases and esterases.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: It is used in the production of biodegradable lubricants and surfactants.
Wirkmechanismus
The mechanism of action of (2R)-2,3-dihydroxypropyl octadec-9-enoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by lipases to release glycerol and oleic acid, which can then participate in metabolic pathways. The compound’s ability to form stable emulsions makes it useful in drug delivery, where it can encapsulate active pharmaceutical ingredients and facilitate their transport across biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol monostearate: Similar structure but with a saturated fatty acid chain.
Glycerol monooleate: Similar structure but with a different stereochemistry.
Glycerol monolaurate: Similar structure but with a shorter fatty acid chain.
Uniqueness
(2R)-2,3-dihydroxypropyl octadec-9-enoate is unique due to its specific stereochemistry and the presence of a double bond in the hydrocarbon chain. This structural feature imparts distinct chemical and physical properties, such as increased reactivity and the ability to form stable emulsions, making it valuable in various applications.
Eigenschaften
Molekularformel |
C21H40O4 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
[(2R)-2,3-dihydroxypropyl] octadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/t20-/m1/s1 |
InChI-Schlüssel |
RZRNAYUHWVFMIP-HXUWFJFHSA-N |
Isomerische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC[C@@H](CO)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)

![Bicyclo[4.1.0]heptan-3-one](/img/structure/B12437037.png)
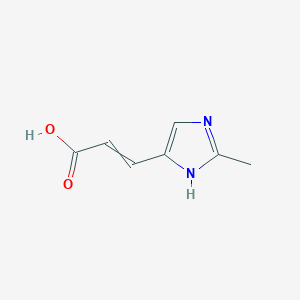

![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B12437069.png)
![2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12437072.png)
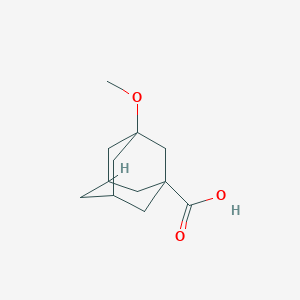

![5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)


